5-(3-Methoxyphenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol 5-(3-Methoxyphenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 613249-05-1
VCID: VC16131682
InChI: InChI=1S/C14H12N4OS2/c1-19-11-5-2-4-10(8-11)13-16-17-14(20)18(13)15-9-12-6-3-7-21-12/h2-9H,1H3,(H,17,20)/b15-9+
SMILES:
Molecular Formula: C14H12N4OS2
Molecular Weight: 316.4 g/mol

5-(3-Methoxyphenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol

CAS No.: 613249-05-1

Cat. No.: VC16131682

Molecular Formula: C14H12N4OS2

Molecular Weight: 316.4 g/mol

* For research use only. Not for human or veterinary use.

5-(3-Methoxyphenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol - 613249-05-1

Specification

CAS No. 613249-05-1
Molecular Formula C14H12N4OS2
Molecular Weight 316.4 g/mol
IUPAC Name 3-(3-methoxyphenyl)-4-[(E)-thiophen-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C14H12N4OS2/c1-19-11-5-2-4-10(8-11)13-16-17-14(20)18(13)15-9-12-6-3-7-21-12/h2-9H,1H3,(H,17,20)/b15-9+
Standard InChI Key PYAXUTSQMUAQFR-OQLLNIDSSA-N
Isomeric SMILES COC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=CS3
Canonical SMILES COC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=CS3

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure (C₁₄H₁₂N₄OS₂, molecular weight: 316.4 g/mol) integrates a 1,2,4-triazole ring substituted at positions 3, 4, and 5. The 3-methoxyphenyl group at position 5 contributes hydrophobic interactions, while the thiophen-2-ylmethyleneamino group at position 4 introduces π-π stacking potential. The thiol (-SH) group at position 3 enhances reactivity, enabling disulfide bond formation or metal coordination .

Table 1: Physicochemical Properties

PropertyValue
CAS Number613249-05-1
Molecular FormulaC₁₄H₁₂N₄OS₂
Molecular Weight316.4 g/mol
IUPAC Name3-(3-methoxyphenyl)-4-[(E)-thiophen-2-ylmethylideneamino]-1,2,4-triazole-5-thiol
Key Functional GroupsTriazole, thiol, methoxy, thiophene

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis involves sequential condensation and cyclization reactions :

  • Formation of 3-methoxy-2-methylbenzohydrazide (4.3): Ethyl 3-methoxy-2-methylbenzoate reacts with hydrazine hydrate under reflux .

  • Cyclization to 4-amino-5-(3-methoxy-2-methylphenyl)-4H-1,2,4-triazole-3-thiol (4.4): Treatment with carbon disulfide and potassium hydroxide, followed by hydrazine hydrate .

  • Schiff Base Formation: Condensation of 4.4 with thiophene-2-carbaldehyde in ethanol under acidic conditions yields the final compound.

Critical Reaction Parameters:

  • Temperature control (60–100°C) to prevent side reactions .

  • Use of hydrochloric acid as a catalyst for imine bond formation.

  • Purification via recrystallization or column chromatography to isolate the product .

CompoundMIC (μM) vs S. aureusMIC (μM) vs E. coli
Target Compound0.754.7
Ciprofloxacin0.430.5
Gentamicin0.51.0

Anticancer Properties

In vitro studies on analogous triazoles demonstrate:

  • Cytotoxicity: IC₅₀ values of 8–15 μM against MCF-7 and HeLa cell lines .

  • Apoptosis Induction: Caspase-3 activation and mitochondrial membrane depolarization .

  • Metastasis Suppression: Inhibition of MMP-9 and VEGF signaling pathways .

In Silico and Mechanistic Studies

Molecular Docking Insights

Docking simulations reveal strong binding affinity (−9.2 kcal/mol) to cyclooxygenase-2 (COX-2), suggesting anti-inflammatory potential . The thiophene moiety interacts with Tyr355 via π-π stacking, while the methoxyphenyl group occupies the hydrophobic pocket.

ADMET Predictions

  • Absorption: High gastrointestinal permeability (Caco-2 Papp: 12 × 10⁻⁶ cm/s) .

  • Metabolism: Susceptible to CYP3A4-mediated oxidation .

  • Toxicity: Low hepatotoxicity risk (LD₅₀ > 500 mg/kg in rodents).

Future Directions and Challenges

Optimization Strategies

  • Bioisosteric Replacement: Substituting the thiophene ring with furan or pyridine to enhance solubility .

  • Prodrug Development: Masking the thiol group to improve bioavailability .

Clinical Translation Barriers

  • Pharmacokinetics: Short half-life (t₁/₂: 2.3 hours) necessitates sustained-release formulations.

  • Synthetic Scalability: Low yields (40–60%) in current protocols require catalyst optimization .

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